4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings, thiophene, and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation of phenylformamide with thiophene-2-carboxaldehyde to form an intermediate, which is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The bromine atom in the 2-bromobenzoate group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a precursor for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylic acid: This compound shares structural similarities with the presence of thiophene and phenyl groups.
4-(Thiophen-2-yl)aniline: Another compound with a thiophene ring, used in various chemical syntheses and applications.
Uniqueness
The presence of the bromobenzoate group allows for further functionalization, making it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C28H20BrN3O4S |
---|---|
Molecular Weight |
574.4 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H20BrN3O4S/c29-24-11-5-4-10-23(24)28(35)36-21-14-12-19(13-15-21)18-30-32-27(34)25(17-22-9-6-16-37-22)31-26(33)20-7-2-1-3-8-20/h1-18H,(H,31,33)(H,32,34)/b25-17+,30-18+ |
InChI Key |
GHDYFQJZHNVIRS-IHQYTQDJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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